9-Nitrobenzo[H]quinoline
Description
Properties
CAS No. |
186268-22-4 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
9-nitrobenzo[h]quinoline |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)11-6-5-9-3-4-10-2-1-7-14-13(10)12(9)8-11/h1-8H |
InChI Key |
UMWCKPKQYXNFNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitrobenzo[H]quinoline typically involves the nitration of benzo[H]quinoline. One common method includes the reaction of benzo[H]quinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the ninth position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Nitrobenzo[H]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron powder and ammonium chloride in ethanol-water mixtures.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Reduction: 9-Aminobenzo[H]quinoline.
Substitution: Various substituted benzo[H]quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
9-Nitrobenzo[H]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Nitrobenzo[H]quinoline primarily involves its reduction by nitroreductase enzymes. The nitro group is reduced to an amino group, resulting in the formation of fluorescent products. This property is exploited in biological assays to detect the presence and activity of nitroreductase enzymes in various organisms .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Comparison of Quinoline Derivatives
- Positional Effects: The 9-nitro group in benzo[h]quinoline contrasts with substituents in related compounds. For example, chloroquine features a piperazine ring at the 4-position of quinoline, which enhances its antimalarial activity by influencing molecular conformation and target binding . In contrast, the nitro group in this compound introduces steric and electronic effects that may alter reactivity in substitution or amination reactions .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Data Comparison
- NMR Shifts: The nitro group in this compound deshields adjacent protons, leading to downfield shifts in aromatic protons (δ 8.2–9.1 ppm) . Similarly, quinolinethiones exhibit ortho-effects, where substituents at nitrogen or sulfur cause significant H-2 proton shifts .
- DFT Calculations: Theoretical studies on this compound using B3LYP/6-31G(d) reveal localized electron density distortions due to the nitro group, impacting its electrophilic substitution patterns .
Reactivity and Functionalization
- Amination: 9H-Carbazole, a planar nucleophile, reacts with nitroquinoline derivatives via nucleophilic aromatic substitution. However, this compound’s steric hindrance at the 9-position may reduce amination efficiency compared to 4,7-dichloro-1,10-phenanthrolines .
- Nitration vs. Chlorination: Chloroquine’s 4-piperazine substituent is introduced via SN2 reactions, while this compound’s nitro group requires harsh nitration conditions (HNO₃, 60°C), reflecting differing synthetic challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
